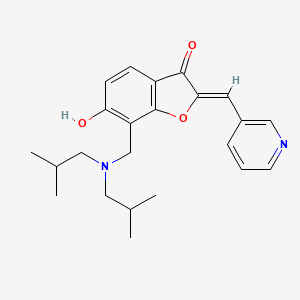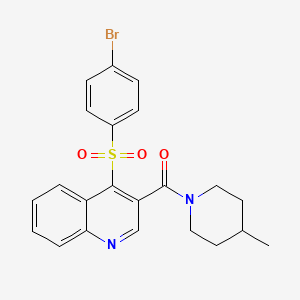
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone, also known as BPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPIQ belongs to a class of compounds known as kinase inhibitors, which are molecules that can selectively target and inhibit the activity of specific enzymes called kinases. Kinases play critical roles in many cellular processes, including cell growth, differentiation, and survival, and dysregulation of kinase activity has been implicated in many diseases, including cancer.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Scientific Research Applications of “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone”
The compound “(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone” exhibits a range of potential applications in scientific research due to its unique chemical structure. Below is a detailed analysis of six distinct applications, each within its own field of study.
Antimicrobial Agent Development
Application: The compound has shown promise as a precursor in the development of novel antimicrobial agents. Its efficacy against Gram-positive pathogens, particularly in combating
Research Significance: The rise of antibiotic-resistant strains necessitates the synthesis of new antimicrobial compounds. The sulfonyl and quinolinyl moieties present in this compound provide a scaffold that can be further modified to enhance antimicrobial properties.
Antioxidant Activity
Application: The compound has demonstrated antioxidant effects, which are crucial in preventing oxidative stress-related cellular damage .
Research Significance: Antioxidants play a significant role in mitigating the effects of free radicals and reactive oxygen species (ROS), which are linked to various diseases. The compound’s ability to exhibit antioxidant properties makes it a candidate for further study in oxidative stress-related pathologies.
Biological Evaluation
Application: The compound has been subjected to biological evaluation, including toxicity testing on freshwater cladoceran
Research Significance: Environmental toxicity studies are essential for understanding the ecological impact of new compounds. The results from such studies can inform safer drug design and reduce the potential for environmental harm.
Drug Design and Synthesis
Application: The compound serves as a building block in the drug design and synthesis of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Research Significance: The versatility of this compound in forming various chemotypes is valuable for medicinal chemistry, where it can lead to the creation of diverse therapeutic agents.
Neurotoxicity Studies
Application: The compound’s derivatives have been used to investigate neurotoxic potentials, particularly their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are indicators of oxidative stress and nerve function .
Propiedades
IUPAC Name |
[4-(4-bromophenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-15-10-12-25(13-11-15)22(26)19-14-24-20-5-3-2-4-18(20)21(19)29(27,28)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSJDGXYXHGDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
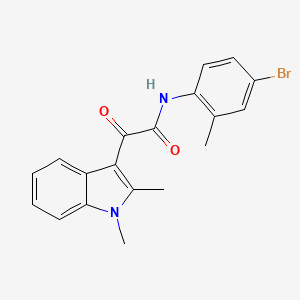

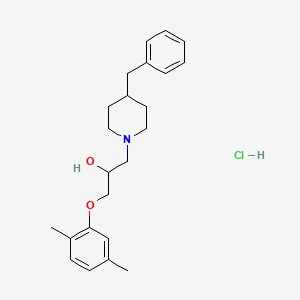


![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)
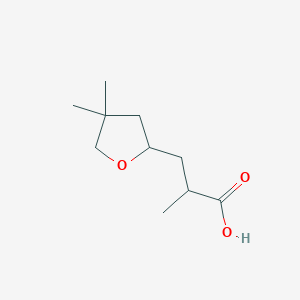
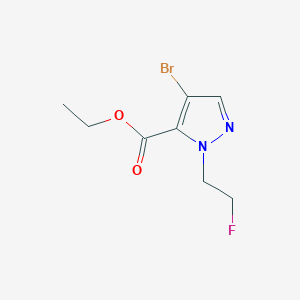
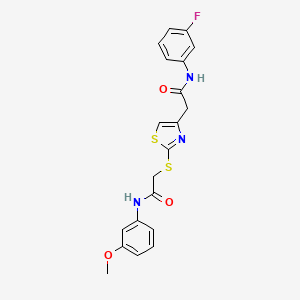
![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2918565.png)
